4-((Phenethylamino)methyl)benzoic acid hydrochloride
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Overview
Description
4-((Phenethylamino)methyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C16H18ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a phenethylamino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenethylamino)methyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with phenethylamine. One common method includes the following steps:
Nucleophilic Substitution Reaction: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with phenethylamine to form the amide intermediate.
Hydrolysis and Acidification: The amide intermediate is hydrolyzed under acidic conditions to yield 4-((Phenethylamino)methyl)benzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((Phenethylamino)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-((Phenethylamino)methyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((Phenethylamino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenethylamino group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((Phenethylamino)methyl)benzoic acid
- 4-((Phenethylamino)methyl)benzoic acid methyl ester
- 4-((Phenethylamino)methyl)benzoic acid ethyl ester
Uniqueness
4-((Phenethylamino)methyl)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid or ester counterparts. This property makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility and stability are critical factors.
Properties
IUPAC Name |
4-[(2-phenylethylamino)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h1-9,17H,10-12H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXIEQWCVBQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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